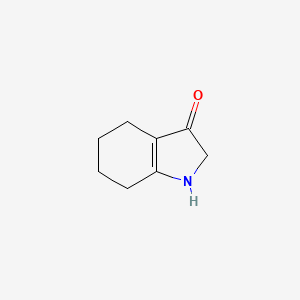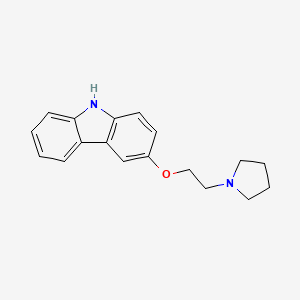
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole
Vue d'ensemble
Description
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole is a compound that features a pyrrolidine ring attached to a carbazole core through an ethoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole typically involves the following steps:
Formation of the Ethoxy Linker: The ethoxy group is introduced by reacting 9H-carbazole with an appropriate ethylating agent under basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the ethoxy linker through nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the ethoxy chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced forms of the ethoxy or pyrrolidine groups.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy linker and pyrrolidine ring can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-indole: Similar structure but with an indole core instead of carbazole.
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-fluorene: Features a fluorene core, offering different electronic properties.
Uniqueness
3-(2-(Pyrrolidin-1-yl)ethoxy)-9H-carbazole is unique due to the combination of the carbazole core, which provides stability and electronic properties, and the pyrrolidine ring, which offers flexibility and potential biological activity. This combination makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-6-17-15(5-1)16-13-14(7-8-18(16)19-17)21-12-11-20-9-3-4-10-20/h1-2,5-8,13,19H,3-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWGHAGUKAROKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491768 | |
| Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-62-8 | |
| Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


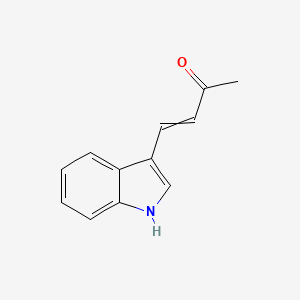

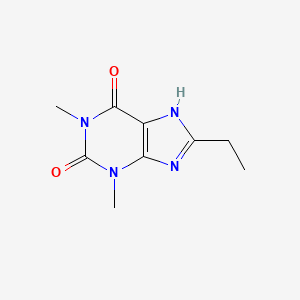
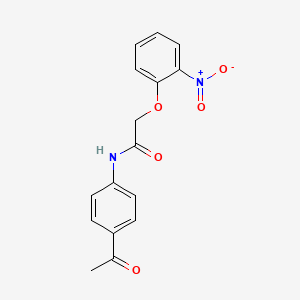
![6-Amino-3-(tert-butyl)-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3354139.png)
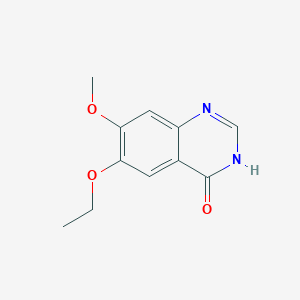
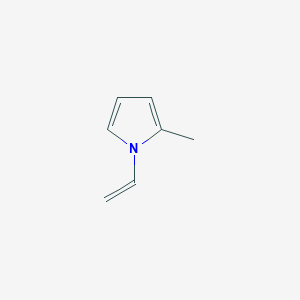
![5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B3354172.png)
![2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3354174.png)
![2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B3354178.png)
![Imidazo[1,2-a]pyrazine-2-aceticacid](/img/structure/B3354194.png)
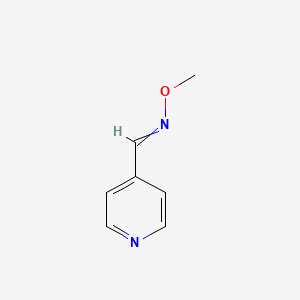
![1H-Pyrrolo[2,3-C]pyridin-2-OL](/img/structure/B3354212.png)
